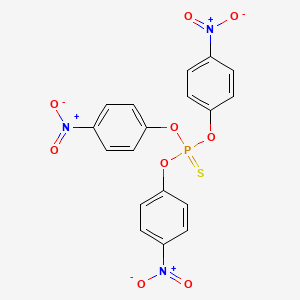

O,O,O-Tris(4-nitrophenyl) thiophosphate

説明

Significance of Organophosphorus Compounds and Thiophosphate Esters in Chemical Research

Organophosphorus compounds, characterized by the presence of a phosphorus atom bonded to organic groups, represent a cornerstone of modern chemical science. epa.govacs.org Their significance stems from a remarkable diversity in structure and reactivity, which has led to widespread applications in agriculture, medicine, and industry. epa.govnih.gov These compounds are integral to the formulation of insecticides, herbicides, pharmaceuticals, flame retardants, and plasticizers. acs.orgdrugfuture.com The core of their utility often lies in the nature of the organic substituents and the bonding at the phosphorus center, which can be tailored to achieve specific chemical or biological effects. epa.gov

Within this broad class, thiophosphate esters are a prominent subclass where one or more oxygen atoms in a phosphate (B84403) ester are replaced by sulfur. This substitution significantly modulates the compound's properties. The phosphorus-sulfur bond (P=S or P-S-R) imparts different reactivity, lipophilicity, and metabolic stability compared to the corresponding oxygen analogues (phosphates). acs.orgrsc.org For instance, many highly effective insecticides are thiophosphates, which often require metabolic activation (oxidative desulfuration) to their more potent phosphate (oxon) analogues to exert their biological action. nih.gov This structural nuance makes thiophosphate esters a rich field for synthetic and mechanistic investigation.

Evolution of Academic Research on Aryl Thiophosphate Derivatives

Academic inquiry into aryl thiophosphate derivatives has evolved considerably since the mid-20th century, driven initially by the development of pesticides like parathion (B1678463) (O,O-diethyl-O-(4-nitrophenyl) thiophosphate). acs.orgnih.gov Early research focused on their synthesis and biological activity. A 1950 study in the Journal of the American Chemical Society detailed the preparation of several p-nitrophenyl derivatives of thiophosphoric acid, laying foundational synthetic groundwork for this class of compounds. acs.org

Over time, research has expanded to explore the mechanistic aspects of their reactions and their utility as synthetic intermediates. The presence of the aryl group, particularly when substituted with electron-withdrawing groups like the nitro function, makes the phosphorus atom susceptible to nucleophilic attack or renders the aryloxy group a good leaving group. Studies have investigated the photolysis of compounds like parathion and the reactivity of dinitrophenyl-substituted thiophosphates with various nucleophiles. nih.govrsc.org Research has demonstrated that nucleophilic attack can occur selectively at the aromatic ring, leading to substitution products. rsc.org More recent research has also focused on developing greener and more efficient synthetic methods for creating thiophosphate esters, including metal-free cross-coupling reactions in aqueous media. researchgate.net

Scope and Objectives of Scholarly Inquiry into O,O,O-Tris(4-nitrophenyl) thiophosphate

This compound is an aryl thiophosphate ester where three p-nitrophenoxy groups are attached to a central thiophosphoryl (P=S) core. ncats.io Scholarly inquiry into a molecule with this specific structure is typically motivated by several potential objectives.

Reactivity and Mechanistic Studies: The three electron-withdrawing nitro groups are expected to render the phosphorus center highly electrophilic. This makes the compound an interesting substrate for studying nucleophilic substitution reactions at phosphorus. Researchers would be interested in its reactivity towards various nucleophiles (e.g., alkoxides, amines, thiols) to probe reaction mechanisms and kinetics.

Phosphorylating Agent: Due to the excellent leaving group ability of p-nitrophenoxide, the compound could theoretically serve as a "thiophosphorylating" agent, transferring the P=S moiety to other molecules. The release of the yellow p-nitrophenolate anion upon reaction provides a convenient chromophoric signal for monitoring reaction progress, a technique widely used with the oxygen analog, p-nitrophenyl phosphate. nih.gov

Precursor for Synthesis: The nitro groups on the phenyl rings are amenable to chemical reduction to form the corresponding amino groups. This would transform the molecule into tris(4-aminophenyl) thiophosphate, a trifunctional monomer that could be used in polymer synthesis or as a building block for more complex supramolecular structures or ligands. researchgate.net20.210.105 A known method for synthesizing tris(4-aminophenyl) thiophosphate involves starting with acetaminophen (B1664979) and thiophosphoryl chloride, highlighting the interest in such amino-functionalized structures. researchgate.net

Current Research Landscape and Unexplored Avenues for this compound

Despite its well-defined structure and potential research utility, this compound appears to be an under-explored compound in the peer-reviewed academic literature. It is listed in numerous chemical databases and is available commercially, suggesting its primary role may be as a reference compound or a niche synthetic intermediate. epa.govncats.iochemicalbook.com

This presents several unexplored avenues for future research:

Definitive Synthesis and Characterization: A formal study reporting an optimized synthesis and complete characterization (including X-ray crystallography, NMR, IR, and MS data) would be a valuable contribution to the fundamental chemical literature.

Systematic Reactivity Studies: A comprehensive investigation of its reactions with a library of nucleophiles would provide valuable mechanistic insights into the reactivity of poly-substituted aryl thiophosphates.

Exploration as a Synthetic Precursor: The conversion of this compound into its tri-amino derivative and the subsequent use of this product in materials science or coordination chemistry remains an open area for investigation.

Biochemical Screening: While many organophosphates are known for their biological activity, the specific properties of this compound have not been reported. Exploring its potential as an enzyme inhibitor or for other biochemical applications could be a fruitful line of inquiry.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 64131-85-7 | epa.gov, drugfuture.com |

| Molecular Formula | C18H12N3O9PS | ncats.io |

| Molecular Weight | 477.341 g/mol | ncats.io |

| Synonyms | Phosphorothioic acid, O,O,O-tris(4-nitrophenyl) ester; Tris(4-nitrophenyl) thiophosphate | ncats.io, drugfuture.com |

| InChIKey | DMRUHNJUTAJPSU-UHFFFAOYSA-N | ncats.io |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C18H12N3O9PS |

| Parathion (O,O-diethyl-O-(4-nitrophenyl) thiophosphate) | C10H14NO5PS |

| Thiophosphoryl chloride | Cl3PS |

| p-Nitrophenol | C6H5NO3 |

| Tris(4-aminophenyl) thiophosphate | C18H18N3O3PS |

| Acetaminophen | C8H9NO2 |

Structure

2D Structure

3D Structure

特性

CAS番号 |

64131-85-7 |

|---|---|

分子式 |

C18H12N3O9PS |

分子量 |

477.3 g/mol |

IUPAC名 |

tris(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C18H12N3O9PS/c22-19(23)13-1-7-16(8-2-13)28-31(32,29-17-9-3-14(4-10-17)20(24)25)30-18-11-5-15(6-12-18)21(26)27/h1-12H |

InChIキー |

DMRUHNJUTAJPSU-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=S)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Optimization for O,o,o Tris 4 Nitrophenyl Thiophosphate

Catalytic Synthesis Routes for O,O,O-Tris(4-nitrophenyl) thiophosphate and Analogues

The primary route to this compound involves the reaction of thiophosphoryl chloride (PSCl₃) with 4-nitrophenol (B140041). This reaction necessitates the use of a base to neutralize the hydrogen chloride (HCl) byproduct. The choice of catalyst and acid scavenger is crucial for the success of the synthesis, influencing reaction rate, yield, and purity.

Exploration of Acid Binding Agents and Catalysts in Thiophosphorylation Reactions

The reaction between thiophosphoryl chloride and phenols generates HCl, which can lead to undesirable side reactions and degradation of products. Therefore, the use of acid binding agents, or acid scavengers, is standard practice. Common choices include tertiary amines like triethylamine (B128534) (TEA) and pyridine (B92270). researchgate.net These bases effectively neutralize the HCl as it is formed. researchgate.net In the synthesis of the related compound tris(4-aminophenyl) thiophosphate, a combination of triethylamine and a small amount of pyridine was found to effectively improve the reaction yield. researchgate.net

Catalytic approaches have been explored to enhance the efficiency of thiophosphorylation. Phase-transfer catalysis (PTC) has emerged as a powerful technique in organophosphorus synthesis. lew.rodalalinstitute.comcrdeepjournal.org This method is particularly useful for reactions involving reactants in immiscible phases, such as an aqueous solution of the phenoxide salt and an organic solution of thiophosphoryl chloride. dalalinstitute.comwikipedia.org Quaternary ammonium (B1175870) and phosphonium (B103445) salts, such as tetrabutylammonium (B224687) chloride (TBAC), are common phase-transfer catalysts that facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase where it can react with the thiophosphoryl chloride. lew.rowikipedia.org The use of PTC can lead to faster reaction rates, higher yields, and simplified workup procedures. dalalinstitute.com

Organocatalysis represents another frontier in thiophosphorylation. Cinchona alkaloids, for instance, have been successfully employed as organocatalysts for the regioselective and chemoselective thiophosphorylation of nucleosides using PSCl₃. thieme-connect.com This demonstrates the potential for small organic molecules to catalyze complex thiophosphate formations with high precision. Bifunctional organocatalysts, such as those based on primary amine-thioureas, have also shown significant promise in various asymmetric transformations and could be applicable to thiophosphate synthesis. nih.gov

Solid-supported scavengers, which are resins functionalized with basic groups like carbonate or amines, offer a practical alternative for removing acidic byproducts, simplifying purification through simple filtration. suprasciences.com

Optimization of Reaction Conditions: Stoichiometry, Solvent Effects, Temperature, and Reaction Time

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key variables include the stoichiometry of reactants, solvent, temperature, and reaction duration.

In a study on the synthesis of tris(4-aminophenyl) thiophosphate from acetaminophen (B1664979) and thiophosphoryl chloride, a systematic optimization of reaction conditions was performed. researchgate.net The findings from this related synthesis provide valuable insights that can be extrapolated to the synthesis of the nitrophenyl analogue.

Table 1: Optimized Reaction Conditions for the Synthesis of Tris(4-aminophenyl) thiophosphate

| Parameter | Optimized Value |

|---|---|

| Molar Ratio (Acetaminophen:Triethylamine:Thiophosphoryl Chloride) | 3.10 : 3.80 : 1 |

| Reaction Temperature | 35°C |

| Reaction Time | 3.5 hours |

Data sourced from a study on the synthesis of tris(4-aminophenyl) thiophosphate, which serves as a model for the optimization of this compound synthesis. researchgate.net

The molar ratio of the phenol (B47542) to the thiophosphoryl chloride and the base is a determining factor for the reaction's outcome. An excess of the phenol and base is often employed to ensure complete reaction of the thiophosphoryl chloride. The order of addition of reactants can also significantly influence the yield, depending on the specific phenol being used. lew.ro

The choice of solvent is also critical. Thiophosphoryl chloride is soluble in non-polar solvents like benzene, carbon tetrachloride, and chloroform. wikipedia.org The reaction solvent must be inert to the highly reactive thiophosphoryl chloride and should facilitate the dissolution of the reactants. The effect of various organic solvents on phosphorylation reactions has been studied, with some solvents like acetonitrile (B52724) and acetone (B3395972) showing different effects compared to methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). nih.gov

Temperature plays a significant role in the reaction rate. While higher temperatures can accelerate the reaction, they can also lead to increased side products and decomposition. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the desired product. For the synthesis of the amino analogue, a relatively mild temperature of 35°C was found to be optimal. researchgate.net The reaction time is typically monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum product formation. researchgate.net

Mechanistic Pathways of Catalyzed Thiophosphorylation Processes

The synthesis of this compound from thiophosphoryl chloride and 4-nitrophenol proceeds through a series of nucleophilic substitution reactions at the phosphorus center. The phenol, or more accurately the phenoxide ion, acts as the nucleophile, attacking the electrophilic phosphorus atom of the thiophosphoryl chloride and displacing a chloride ion. This process is repeated three times to form the final trisubstituted product.

The mechanism of reactions involving phosphorus halides with alcohols is generally understood to involve the initial formation of a phosphite (B83602) or phosphate (B84403) ester intermediate. libretexts.org In the presence of a base like pyridine, the reaction is believed to proceed via a clean Sₙ2-type mechanism. libretexts.org

In the context of catalyzed reactions, the mechanism takes on additional complexity. For phase-transfer catalysis, the catalyst (e.g., a quaternary ammonium salt, Q⁺X⁻) facilitates the transfer of the phenoxide anion (ArO⁻) from the aqueous phase to the organic phase. In the organic phase, the more reactive and "naked" phenoxide anion attacks the thiophosphoryl chloride. The catalyst is then regenerated by exchanging the chloride anion for another phenoxide anion at the interface. dalalinstitute.comresearchgate.net

For organocatalyzed thiophosphorylation, such as with cinchona alkaloids, the catalyst can activate the substrate through various non-covalent interactions, such as hydrogen bonding, or through the formation of a more reactive intermediate. thieme-connect.com Mechanistic studies on cinchona alkaloid-catalyzed thiophosphorylation have revealed a novel mechanism where the quinoline (B57606) moiety of the catalyst engages in nucleophilic catalysis. thieme-connect.com This highlights the intricate ways in which catalysts can steer the course of the reaction.

Development of Novel Synthetic Strategies for this compound

The quest for more efficient, environmentally benign, and versatile synthetic methods has driven research into novel strategies for thiophosphate ester synthesis.

Green Chemistry Principles in Thiophosphate Ester Synthesis

Green chemistry principles are increasingly being applied to the synthesis of organophosphorus compounds to minimize environmental impact. youtube.com This includes the use of greener solvents, developing solvent-free reaction conditions, and designing recyclable catalytic systems. wikipedia.orgrsc.org

Water and supercritical carbon dioxide are being explored as alternative reaction media to traditional volatile organic compounds (VOCs). rsc.org Phase-transfer catalysis itself can be considered a green technique as it can enable the use of water as a solvent and reduce the need for anhydrous conditions. wikipedia.org

Stereoselective Approaches for Chiral Thiophosphate Derivatives

The phosphorus atom in certain thiophosphate derivatives can be a stereocenter, leading to the existence of chiral isomers. The development of stereoselective methods to synthesize enantiomerically pure chiral thiophosphates is a significant challenge in organic chemistry. chemrxiv.org Such compounds are of interest in medicinal chemistry and as chiral ligands or organocatalysts.

The synthesis of P-stereogenic chiral phosphorus acids has been a focus of research, with the aim of creating new organocatalysts. tcu.edunih.govnih.gov These approaches often involve the use of chiral auxiliaries or the resolution of diastereomeric intermediates. nih.gov For example, the Stec reaction provides a reliable method for converting resolved phosphorus amides into chiral thiophosphorus acids with retention of configuration. nih.gov

Catalytic enantioselective methods offer a more elegant and atom-economical approach. Hydrogen-bond-donor catalysis has been shown to be effective in the enantioselective synthesis of chlorophosphonamidates, which are versatile chiral building blocks for accessing a wide variety of stereogenic-at-P(V) compounds. chemrxiv.org The development of organocatalytic methods for the asymmetric synthesis of thiophosphates remains an active area of research, with the potential to provide direct access to enantiomerically enriched products. tcu.edunih.gov

Purification and Isolation Techniques for Research-Grade this compound

The purification and isolation of this compound to a research-grade standard is a critical step that follows its synthesis. The primary goal is to remove any unreacted starting materials, byproducts, and other impurities. The choice of purification technique depends on the nature of the impurities and the desired final purity of the compound. The most common methods employed for the purification of solid organic compounds like this compound are recrystallization and column chromatography.

Recrystallization is a widely used technique for purifying solid compounds. The principle behind recrystallization is the difference in solubility of the desired compound and the impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

For this compound, a systematic approach to selecting a recrystallization solvent would involve testing a range of solvents with varying polarities. Common solvents for recrystallization include ethanol, methanol, ethyl acetate, and mixtures of these with water or non-polar solvents like hexane (B92381). For instance, a related compound, p-nitrophenyl β-sophoroside, has been successfully recrystallized from 90% aqueous ethanol. umich.edu This suggests that a mixture of an alcohol and water could be a suitable solvent system for the purification of this compound. The process would involve dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The crystals would then be collected by filtration, washed with a small amount of cold solvent, and dried.

Column chromatography is another powerful technique for the purification of organic compounds. banglajol.info It relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For the purification of this compound, silica (B1680970) gel is a common choice for the stationary phase. mdpi.com The mobile phase, or eluent, is a solvent or a mixture of solvents that is passed through the column. The polarity of the eluent is a crucial parameter that is optimized to achieve good separation.

A typical procedure for column chromatography would involve packing a glass column with silica gel and then loading a concentrated solution of the crude product onto the top of the column. The eluent is then passed through the column, and the different components of the mixture travel down the column at different rates depending on their affinity for the stationary phase. Fractions are collected at the bottom of the column and analyzed, for example by thin-layer chromatography (TLC), to identify those containing the pure product.

For this compound, a gradient elution, where the polarity of the mobile phase is gradually increased, could be employed. This often provides better separation than using a single-polarity eluent (isocratic elution). A common starting point for the mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ratio of these solvents would be adjusted to optimize the separation.

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique that can be used to obtain very high purity samples. nih.gov Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is polar, is a common mode for the purification of organic compounds. youtube.com For the closely related Tris(4-nitrophenyl) phosphate, a reverse-phase HPLC method using a mobile phase of acetonitrile and water with a phosphoric acid modifier has been described. nih.gov It is noted that this method is scalable for preparative separation. nih.gov For this compound, a similar system, likely with a gradient of increasing acetonitrile concentration, could be employed for its purification to research-grade.

The following table summarizes the key aspects of these purification techniques as they could be applied to this compound.

| Purification Technique | Stationary Phase | Mobile Phase/Solvent System | Key Principle |

| Recrystallization | Not applicable | Ethanol/Water, Ethyl Acetate/Hexane | Differential solubility at varying temperatures |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Differential adsorption to the stationary phase |

| Preparative HPLC | C18-modified Silica | Acetonitrile/Water gradient | Differential partitioning between stationary and mobile phases |

Advanced Structural Characterization and Conformational Analysis of O,o,o Tris 4 Nitrophenyl Thiophosphate

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Spectroscopic techniques are fundamental in determining the intricate three-dimensional structure of O,O,O-Tris(4-nitrophenyl) thiophosphate. By employing a multi-faceted approach, including Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, a comprehensive structural profile can be established.

Multi-nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR: The proton NMR spectrum is expected to be characterized by two distinct sets of signals corresponding to the aromatic protons of the 4-nitrophenyl groups. Due to the symmetry of the para-substituted rings, two doublets would be anticipated. The protons ortho to the nitro group would appear further downfield than those ortho to the phosphate (B84403) ester linkage due to the strong electron-withdrawing nature of the nitro group.

¹³C NMR: The carbon NMR spectrum would display four signals for the aromatic carbons of the 4-nitrophenyl rings. The carbon atom attached to the nitro group (C-NO₂) would be significantly deshielded, while the carbon atom bonded to the oxygen of the thiophosphate ester (C-O) would also show a characteristic downfield shift. The remaining two signals would correspond to the other aromatic carbons.

³¹P NMR: Phosphorus-31 NMR is a crucial technique for characterizing organophosphorus compounds. For this compound, a single resonance would be expected in the ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift would be indicative of a thiophosphate ester. Theoretical calculations and data from related thiophosphates suggest this shift would be in a region distinct from the corresponding phosphate esters, reflecting the different electronic environment provided by the sulfur atom. rsc.org

¹⁵N NMR: Nitrogen-15 NMR, although less common, could be used to probe the electronic environment of the nitro groups. A single resonance would be expected, with a chemical shift characteristic of an aromatic nitro compound.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |

|---|---|---|---|

| ¹H (ortho to -NO₂) | ~8.2-8.4 | Doublet | J ≈ 9 Hz |

| ¹H (ortho to -OPO) | ~7.3-7.5 | Doublet | J ≈ 9 Hz |

| ¹³C (C-O) | ~150-155 | Singlet | |

| ¹³C (C-H) | ~120-130 | Singlet | |

| ¹³C (C-H) | ~120-130 | Singlet | |

| ¹³C (C-NO₂) | ~140-145 | Singlet | |

| ³¹P | ~50-70 | Singlet |

High-Resolution Mass Spectrometry (HRMS) for Molecular and Fragment Ion Analysis

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the molecular formula and elucidating the fragmentation pathways of this compound. While direct HRMS data for this specific molecule is scarce, the fragmentation pattern can be predicted based on the known behavior of related organophosphorus compounds, such as Tris(4-nitrophenyl) phosphate. chemicalbook.commdpi.com

Upon ionization, the molecule would be expected to undergo characteristic fragmentation patterns. The molecular ion [M]⁺ would be observed, and its high-resolution measurement would confirm the elemental composition of C₁₈H₁₂N₃O₉PS. Key fragmentation pathways would likely involve the cleavage of the P-O and C-O bonds.

Table 2: Predicted HRMS Fragmentation Data for this compound

| m/z (Predicted) | Ion Formula | Description |

|---|---|---|

| 477.00 | [C₁₈H₁₂N₃O₉PS]⁺ | Molecular Ion |

| 338.03 | [C₁₂H₈N₂O₇PS]⁺ | Loss of a nitrophenoxy radical |

| 216.98 | [C₆H₄NO₅PS]⁻ | Formation of the nitrophenyl thiophosphate anion |

| 139.04 | [C₆H₅NO₃]⁺ | Nitrophenol cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. While specific spectra for the thiophosphate are not readily found, the spectra of the analogous Tris(4-nitrophenyl) phosphate can be used for comparison. chemicalbook.comchemicalbook.com The key vibrational modes are associated with the P=S bond, the P-O-C linkages, and the nitrophenyl groups.

P=S Vibration: A characteristic P=S stretching vibration is expected in the range of 600-800 cm⁻¹. This band is often strong in the Raman spectrum.

P-O-C Vibrations: The P-O-C stretching vibrations would appear in the region of 900-1100 cm⁻¹.

NO₂ Vibrations: The nitro group gives rise to two strong characteristic stretching vibrations: the asymmetric stretch (νas) typically found between 1500 and 1600 cm⁻¹ and the symmetric stretch (νs) between 1300 and 1370 cm⁻¹.

Aromatic Vibrations: C-H stretching vibrations on the aromatic rings are expected above 3000 cm⁻¹, while C=C stretching vibrations within the rings would be observed in the 1400-1600 cm⁻¹ region.

Table 3: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Asymmetric NO₂ Stretch | 1500-1600 | IR, Raman |

| Aromatic C=C Stretch | 1400-1600 | IR, Raman |

| Symmetric NO₂ Stretch | 1300-1370 | IR, Raman |

| P-O-C Stretch | 900-1100 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the 4-nitrophenyl chromophores. researchgate.netresearchgate.net The presence of the nitro group, a strong chromophore, results in significant absorption in the UV region. The primary electronic transitions are the π → π* transitions of the aromatic system and the n → π* transitions associated with the nitro group. The interaction of the nitrophenyl groups through the thiophosphate bridge may lead to slight shifts in the absorption maxima compared to simple nitrophenyl compounds. An aqueous solution of 4-nitrophenol (B140041) shows an absorption peak at 318 nm, which shifts to 400 nm upon formation of the 4-nitrophenolate (B89219) ion. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

Although a crystal structure for this compound is not available, the X-ray crystal structure of a closely related isomer, S-4-nitrophenyl O,O-diphenyl thiophosphate, provides significant insight into the likely molecular geometry and packing in the solid state. rsc.org In this isomer, the phosphorus atom is at the center of a distorted tetrahedron. The molecule adopts a conformation that is not suggestive of significant π-bonding between the phenyl rings and the thiophosphate core based on symmetry considerations. rsc.org It is reasonable to infer that this compound would also exhibit a distorted tetrahedral geometry around the central phosphorus atom. The three 4-nitrophenyl groups are likely to be oriented in a propeller-like fashion.

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of this compound is primarily determined by rotation around the P-O and O-C bonds. The three 4-nitrophenyl groups can adopt various orientations relative to the central thiophosphate core. The solid-state conformation, as suggested by the structure of its isomer, is likely to be a low-energy arrangement that minimizes steric hindrance between the bulky nitrophenyl groups. rsc.org In solution, the molecule is expected to be more dynamic, with rotation around the P-O bonds allowing the nitrophenyl groups to sample a wider range of conformations. There are no stereogenic centers in the molecule, so it is achiral.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| bis(4-nitrophenyl)phosphate |

| Tris(4-nitrophenyl) phosphate |

| S-4-nitrophenyl O,O-diphenyl thiophosphate |

| 4-nitrophenol |

Rotational Isomerism of Aryl Groups

The structure of this compound, with three aryl groups attached to a central thiophosphate core, suggests the potential for rotational isomerism. This phenomenon, also known as atropisomerism, arises from hindered rotation around a single bond, which can lead to distinct, separable conformers. youtube.comwikipedia.orgnih.gov In this molecule, the key bonds to consider are the P-O bonds linking the phosphorus atom to the nitrophenyl groups.

The three nitrophenyl groups can be envisioned as the blades of a propeller, radiating from the central phosphorus atom. d-nb.infonih.govnih.gov The rotation of these aryl groups relative to the P-O-C plane is not entirely free and is subject to steric hindrance from the adjacent aryl groups. The energy barrier to this rotation determines whether stable atropisomers can be isolated. youtube.comwikipedia.org For atropisomers to be stable and separable at room temperature, the rotational energy barrier typically needs to be significant, often cited as exceeding 22-23 kcal/mol. youtube.comrsc.org

The degree of steric hindrance, and thus the height of the rotational barrier, is influenced by the size of the substituents on the aryl rings, particularly at the ortho positions. rsc.org In the case of this compound, the nitro groups are in the para position, which may not provide sufficient steric bulk to create a high barrier to rotation. However, electronic repulsion between the electron-rich nitro groups and the lone pairs on the oxygen and sulfur atoms could also contribute to the rotational barrier.

Detailed experimental studies, such as variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy, would be required to determine the actual rotational barriers and conformational preferences of the aryl groups in this compound. nih.gov Such studies could reveal whether the molecule exists as a mixture of rapidly interconverting conformers or as stable atropisomers.

Exploration of Molecular Chirality and Enantiomeric Resolution

The tetrahedral arrangement of the four different groups around the central phosphorus atom (three O-(4-nitrophenyl) groups and one sulfur atom) makes this compound a chiral molecule, provided the three aryl groups adopt a fixed, non-symmetrical, propeller-like conformation. d-nb.inforesearchgate.netrsc.org If the rotation of the aryl groups is sufficiently restricted, the molecule would lack a plane of symmetry and would therefore be chiral, existing as a pair of non-superimposable mirror images (enantiomers).

The chirality in such "propeller" molecules is often described as helical chirality (P for plus or right-handed helix, and M for minus or left-handed helix). nih.gov The resolution of such chiral compounds into their individual enantiomers is a significant challenge in stereochemistry. nih.gov

Common methods for enantiomeric resolution include:

Chiral Chromatography: Using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) can allow for the separation of enantiomers based on their differential interactions with the chiral selector. nih.gov

Diastereomeric Crystallization: Reacting the racemic mixture with a chiral resolving agent can form diastereomeric salts or complexes, which may have different solubilities, allowing for separation by fractional crystallization. nih.govd-nb.info

The successful enantiomeric resolution of this compound has not been reported in the literature. Such a study would first need to confirm the existence of stable atropisomers with a sufficiently high barrier to racemization. If the rotational barriers are low, the enantiomers would rapidly interconvert, making resolution impossible under normal conditions.

Further research, including computational modeling to predict the stability of different conformers and experimental attempts at enantioselective synthesis or resolution, would be necessary to fully explore the molecular chirality of this compound. mdpi.comdigitellinc.combeilstein-journals.org

Chemical Reactivity and Mechanistic Studies of O,o,o Tris 4 Nitrophenyl Thiophosphate

Hydrolysis Pathways and Kinetics

The hydrolysis of O,O,O-Tris(4-nitrophenyl) thiophosphate involves the cleavage of its phosphoester bonds, a reaction of significant interest due to its relevance in the degradation of related organophosphorus compounds.

pH-Dependent Hydrolytic Stability of Thiophosphate Triesters

The stability of thiophosphate triesters like this compound in aqueous solution is highly dependent on the pH of the medium. Generally, these compounds exhibit greater stability in neutral to acidic conditions and undergo accelerated hydrolysis under basic (alkaline) conditions. nih.gov For instance, studies on various organophosphate triesters show that at pH values of 7, 9, and 11, degradation occurs, with the rate increasing with pH. At a highly basic pH of 13, the degradation is even more rapid. This increased reactivity at higher pH is attributed to the nucleophilic attack of hydroxide (B78521) ions on the phosphorus center. jsynthchem.com

Catalysis of Hydrolysis by Metal Ions and Organic Species

The hydrolysis of phosphate (B84403) and thiophosphate esters can be significantly accelerated by catalysts. Metal ions, particularly within the active sites of enzymes, are known to catalyze the hydrolysis of organophosphates. organic-chemistry.orgnih.gov These metal ions can function by polarizing the P=O or P=S bond, activating a water molecule to act as a nucleophile, or stabilizing the transition state. nih.gov For example, zinc(II) complexes have been shown to catalyze the hydrolysis of parathion (B1678463), a related organothiophosphate, by forming a penta-coordinated intermediate. organic-chemistry.org

Organic species can also catalyze the hydrolysis of these esters. For instance, enzymes like phosphotriesterases and methyl parathion hydrolase utilize amino acid residues in their active sites to facilitate hydrolysis. wikipedia.org These enzymatic reactions often proceed through a concerted SN2-like mechanism. jsynthchem.com Non-enzymatic organic molecules can also promote hydrolysis, as seen in studies using polymeric latexes containing quaternary ammonium (B1175870) ions to catalyze the hydrolysis of p-nitrophenyl esters.

Identification of Hydrolysis Products and Intermediate Species

The hydrolysis of this compound is expected to proceed through the cleavage of one of the P-O-aryl ester bonds. This process would yield 4-nitrophenol (B140041) (or its conjugate base, 4-nitrophenolate (B89219), depending on the pH) and the corresponding diester, O,O-bis(4-nitrophenyl) thiophosphate. Further hydrolysis could then cleave the remaining ester linkages.

The general mechanism for the alkaline hydrolysis of organophosphate triesters can proceed through either a concerted, one-step mechanism or a stepwise mechanism involving a pentavalent intermediate. jsynthchem.com For p-nitrophenyl esters, the hydrolysis often involves the formation of a tetrahedral intermediate. noaa.gov The leaving group, 4-nitrophenoxide, is a relatively weak base, which facilitates its expulsion from the intermediate. noaa.gov

Redox Chemistry of the Thiophosphate Moiety

The presence of the thiophosphate (P=S) group and the nitroaromatic systems endows this compound with a rich redox chemistry.

Oxidation Pathways and Resulting Products

The thiophosphate moiety is susceptible to oxidation, a reaction that can be initiated by various oxidizing agents. A common oxidation pathway for thiophosphate esters is the conversion of the thiono (P=S) group to the corresponding oxono (P=O) analogue. nih.gov This transformation is significant as the oxygen analogues of many organothiophosphate pesticides are often more potent inhibitors of acetylcholinesterase. numberanalytics.com

For example, the oxidation of parathion (O,O-diethyl O-p-nitrophenyl phosphorothioate) to its more toxic oxygen analog, paraoxon, can be achieved using oxidizing agents like silver oxide or even atmospheric oxygen, a process that can be accelerated by ultraviolet radiation. numberanalytics.com This suggests that this compound could be oxidized to O,O,O-Tris(4-nitrophenyl) phosphate. Partial oxidation may also lead to the release of toxic phosphorus oxides. nih.gov

Reduction Reactions and Underlying Mechanisms

The reduction of this compound can occur at two primary sites: the nitro groups on the aromatic rings and potentially the thiophosphate group itself. The reduction of aromatic nitro compounds to their corresponding anilines is a well-established transformation in organic chemistry. wikipedia.orgchemistryviews.org This can be achieved using a variety of reducing agents, including catalytic hydrogenation (e.g., with Pd/C and H2), metal/acid combinations (e.g., Fe/HCl), or other chemical reductants like sodium hydrosulfite. wikipedia.org Therefore, the three nitro groups of this compound can be reduced to amino groups, yielding O,O,O-Tris(4-aminophenyl) thiophosphate.

Under anaerobic conditions, the degradation of the related compound parathion involves the reduction of the nitro group to an amine. wikipedia.org Furthermore, strong reducing agents such as hydrides can lead to the formation of highly toxic and flammable phosphine (B1218219) gas from thiophosphate esters. nih.gov The electrochemical reduction of the oxygen analog, tris(p-nitrophenyl) phosphate, has been shown to proceed via an initial two-electron transfer followed by the cleavage of the oxygen-carbon bond, leading to the formation of 4,4'-dinitrobiphenyl (B73382) as a condensation product of the cleaved nitrophenyl rings. A similar pathway could be envisioned for the thiophosphate analogue under electrochemical conditions.

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution at the thiophosphoryl center of organothiophosphate esters can proceed through two primary mechanisms: a concerted, single transition state process (SN2-type) or a stepwise mechanism involving a pentacoordinate intermediate. sapub.org The preferred pathway is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent system.

For thiophosphoryl compounds, the mechanism of nucleophilic substitution is a subject of detailed study. Reactions can be initiated by a backside attack of the nucleophile on the phosphorus atom, leading to a trigonal bipyramidal transition state or intermediate. sapub.org The presence of three 4-nitrophenyl groups, which are excellent leaving groups due to the electron-withdrawing nature of the nitro substituent, significantly influences the reaction kinetics.

The general mechanism for nucleophilic substitution at a thiophosphoryl center can be depicted as follows:

General Reaction Scheme for Nucleophilic Substitution:

Where Ar = 4-nitrophenyl and Nu⁻ is the nucleophile.

The reaction can proceed either concertedly, where the P-Nu bond forms simultaneously with the cleavage of the P-OAr bond, or stepwise, through the formation of a trigonal bipyramidal intermediate. Given the good leaving group ability of the 4-nitrophenoxide, a concerted mechanism is highly plausible for reactions with a range of nucleophiles.

Photochemical Reactivity and Degradation Mechanisms

The photochemical behavior of this compound is anticipated to be influenced by the presence of the nitroaromatic chromophores, which can absorb UV radiation. While specific studies on this exact molecule are not prevalent, the photolysis of the closely related compound parathion (O,O-diethyl-O-(4-nitrophenyl)thiophosphate) provides significant insights into potential degradation pathways. nih.gov

The photolysis of parathion is known to produce a variety of products, indicating complex reaction mechanisms involving free radicals, oxidation, and reduction processes. nih.gov Key transformations observed include oxidation of the thiophosphoryl group (P=S) to a phosphoryl group (P=O), reduction of the nitro group to an amino group, and cleavage of the P-O-aryl bond.

Potential photochemical degradation pathways for this compound could include:

Photo-oxidation: Conversion of the thiophosphoryl group to a phosphoryl group to form O,O,O-Tris(4-nitrophenyl) phosphate.

Photo-reduction: Reduction of one or more of the nitro groups to amino groups, yielding aminophenyl-substituted thiophosphates.

Photo-hydrolysis: Cleavage of the P-O-aryl bond to produce 4-nitrophenol and corresponding thiophosphoric acid derivatives.

Rearrangement Reactions: Intramolecular rearrangements initiated by the excited state of the molecule.

The formation of radical intermediates is a critical aspect of the photochemical degradation of such compounds. nih.gov These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Table 2: Potential Photochemical Degradation Products of this compound

| Product Type | Example Compound | Formation Pathway |

|---|---|---|

| Oxidation Product | O,O,O-Tris(4-nitrophenyl) phosphate | Oxidation of the P=S group |

| Reduction Product | O,O-Bis(4-nitrophenyl)-O-(4-aminophenyl) thiophosphate | Reduction of a nitro group |

Thermal Degradation Profiles and Mechanistic Insights

In an air atmosphere, the thermal decomposition of Sumithion exhibits three exothermic peaks in differential thermal analysis (DTA). The first peak, occurring between 150-190°C, is attributed to the formation of the corresponding oxon analogue (P=O) with the evolution of sulfur dioxide. The second peak, from 210-235°C, involves the evolution of dimethyl sulfide (B99878) through the formation of an S-methyl isomer and polymetaphosphates. The final peak, at 270-285°C, corresponds to the carbonization of the phenolic rings and the release of various sulfur-containing gases.

Based on this analogy, the thermal degradation of this compound might be expected to proceed through the following stages:

Thiono-Thiolo Rearrangement: An initial isomerization from the thiono form (P=S) to a thiolo form (P-S-Ar), which is a common thermal reaction for organothiophosphates.

Desulfurization-Oxidation: Conversion of the P=S group to a P=O group, particularly in the presence of oxygen, to form O,O,O-Tris(4-nitrophenyl) phosphate.

Cleavage of P-O-Aryl Bonds: At higher temperatures, the ester linkages would likely cleave, leading to the formation of 4-nitrophenol and various phosphorus-containing species.

Decomposition of Aromatic Rings: At very high temperatures, the nitrophenyl rings would be expected to decompose.

Table 3: Postulated Thermal Degradation Stages for this compound

| Temperature Range (Hypothetical) | Proposed Process | Potential Products |

|---|---|---|

| Moderate (e.g., 150-200°C) | Thiono-Thiolo Rearrangement/Oxidation | O,S,O-Tris(4-nitrophenyl) thiophosphate / O,O,O-Tris(4-nitrophenyl) phosphate |

| Higher (e.g., 200-300°C) | P-O-Aryl Bond Cleavage | 4-nitrophenol, polyphosphates |

Biochemical Interactions and Transformation Mechanisms of O,o,o Tris 4 Nitrophenyl Thiophosphate Analogues in Research Contexts

Enzymatic Hydrolysis of Thiophosphate Esters

The substitution of a non-bridging oxygen atom with sulfur in phosphate (B84403) esters creates thiophosphate esters, which serve as valuable probes for studying the mechanisms of phosphoryl transfer enzymes. The altered electronic properties and bond lengths of the thiophosphoryl group affect the rates and mechanisms of enzymatic hydrolysis.

Investigation of Phosphatase Activity Towards Thiophosphate Substrates (e.g., Protein Phosphatase-1 and aryl thiophosphates)

Phosphatases are a broad class of enzymes that catalyze the hydrolysis of phosphate esters. Their activity towards thiophosphate analogues has been a subject of significant research.

Alkaline Phosphatase (AP): Alkaline phosphatase, a well-studied member of the alkaline phosphatase superfamily, is known to catalyze the hydrolysis of phosphate monoesters. nih.gov The enzyme's reactivity with aryl thiophosphates, such as p-nitrophenyl phosphorothioate (B77711), has been investigated to understand the role of the metal ions in the active site and the nature of the phosphoryl-enzyme intermediate. acs.orgdntb.gov.ua Studies comparing the hydrolysis of p-nitrophenyl phosphate and its thiophosphate analogue reveal differences in reaction rates, providing insights into the catalytic mechanism. acs.org

Protein Phosphatase-1 (PP1): PP1 is a major eukaryotic phosphoserine/threonine phosphatase that regulates a vast number of cellular processes. nih.gov It functions as the catalytic subunit of numerous holoenzymes, where PP1-interacting proteins (PIPs) dictate its substrate specificity and regulation. nih.gov Research has shown that PP1α can directly interact with and dephosphorylate specific protein substrates. nih.gov For instance, the C-terminal tail of polycystin-1 contains a conserved PP1-binding motif, and mutations in this motif significantly reduce its dephosphorylation by PP1α. nih.gov While direct studies on O,O,O-Tris(4-nitrophenyl) thiophosphate with PP1 are limited, the principles of substrate recognition and dephosphorylation by PP1 holoenzymes are crucial for understanding how it might interact with various aryl phosphate and thiophosphate compounds.

Acid Phosphatase: Acid phosphatases, which function optimally at acidic pH, are also involved in the hydrolysis of phosphate monoesters. colby.edu Wheat germ acid phosphatase, for example, is thought to be involved in mobilizing the phosphate reserves in seeds. colby.edu Kinetic studies using artificial substrates like p-nitrophenylphosphate (PNPP) are common for characterizing the activity of these enzymes. colby.edu

Kinetic and Mechanistic Studies of Enzyme-Catalyzed Cleavage Processes

Kinetic and mechanistic studies provide quantitative data on enzyme performance and the chemical steps involved in catalysis. The use of chromogenic substrates like p-nitrophenyl esters allows for continuous monitoring of the reaction rate via spectrophotometry. semanticscholar.org

The hydrolysis of thiophosphate esters by enzymes like alkaline phosphatase often proceeds through a phosphoryl-enzyme intermediate. dntb.gov.uaresearchgate.net The mechanism for snake venom phosphodiesterase, for example, involves a process that retains the stereochemical configuration at the phosphorus center, which is consistent with the formation of a covalent intermediate. researchgate.net

Kinetic parameters such as the Michaelis constant (K_m) and maximum velocity (V_max) are determined to characterize the enzyme-substrate interaction. For wheat germ acid phosphatase, K_m and V_max have been determined using p-nitrophenylphosphate as the substrate. colby.edu The study of inhibitors also provides mechanistic insight; for example, inorganic phosphate acts as a competitive inhibitor for acid phosphatase. colby.edu

| Enzyme | Substrate | K_m (mM) | V_max | Inhibitor | Source |

|---|---|---|---|---|---|

| Wheat Germ Acid Phosphatase | p-Nitrophenylphosphate | Determined | Determined | Inorganic Phosphate (Competitive) | colby.edu |

| Alkaline Phosphatase (E. coli) | Disodium p-Nitrophenyl Phosphate | Kinetics studied under various conditions (temperature, additives) | - | nih.gov | |

| Trypsin, Lipase, Nattokinase | para-Substituted Nitrophenyl Benzoate Esters | Hammett LFER used to study kinetics | - | semanticscholar.org |

Specificity and Promiscuity of Enzymes Towards Thiophosphate Triesters

Enzyme specificity refers to the ability of an enzyme to catalyze one particular reaction, while promiscuity is the capacity to catalyze other, often chemically similar, reactions. Many enzymes exhibit a degree of promiscuity, which is thought to be important in enzyme evolution. nih.gov

Phosphatases, while specific for phosphate esters, can show promiscuous activity towards related molecules like sulfate (B86663) esters and thiophosphate esters. nih.gov For example, a nucleotide phosphodiesterase from the alkaline phosphatase superfamily displays promiscuous sulfatase activity. nih.gov This promiscuity provides a tool to probe the electrostatic contributions to selectivity in these enzymes. nih.gov The substitution of oxygen with sulfur in a substrate can significantly alter its reactivity and how it is processed by the enzyme, shedding light on the factors that govern substrate specificity. nih.govnih.gov For instance, the hydrolysis of phosphorothioate dinucleotides by the nucleotide phosphodiesterase NPP is highly stereoselective, with the enzyme hydrolyzing only the R_p diastereomer. nih.gov This demonstrates that even within a promiscuous activity, high specificity can be maintained.

Biotransformation Pathways in Model Biological Systems

In biological systems, foreign compounds (xenobiotics) like thiophosphate esters are subject to biotransformation, a series of metabolic processes that modify their chemical structure. These pathways are critical for detoxification, but they can also lead to bioactivation, where a less active compound is converted into a more potent one.

Role of Nitroreductases in Cleavage of Nitrophenyl-Containing Prodrug Analogues

Nitroreductases are enzymes that catalyze the reduction of nitro groups. This activity is harnessed in a cancer therapy strategy called Gene-Directed Enzyme Prodrug Therapy (GDEPT). google.com In this approach, a gene encoding a bacterial nitroreductase, such as NfsB from E. coli, is delivered specifically to tumor cells. google.comresearchgate.net A non-toxic prodrug containing a nitroaromatic group is then administered systemically. nih.gov

The nitroreductase enzyme within the tumor cells reduces the nitro group of the prodrug, typically to a hydroxylamine (B1172632) derivative. researchgate.net This reduction triggers a chemical cascade, often an electronic self-immolation, that leads to the cleavage of the molecule and the release of a potent cytotoxic agent directly at the tumor site. researchgate.netresearchgate.net This strategy minimizes systemic toxicity and increases the therapeutic efficacy of the drug. nih.gov

4-Nitrobenzyl carbamates are a well-studied class of triggers for these bioreductive prodrugs. researchgate.net Upon reduction by nitroreductase, they fragment to release highly toxic amines. researchgate.net Research has focused on optimizing this system by studying how substituents on the nitrobenzyl ring affect the rate of fragmentation following reduction. researchgate.net Electron-donating groups have been shown to accelerate the release of the active toxin. researchgate.net

| Prodrug Class | Nitroreductase Source | Activation Mechanism | Released Toxin/Agent | Application Context | Source |

|---|---|---|---|---|---|

| 4-Nitrobenzyl Carbamates | E. coli NfsB | Reduction of nitro group to hydroxylamine, followed by self-immolative fragmentation. | Cytotoxic amines (e.g., minor groove alkylating agents) | Gene-Directed Enzyme Prodrug Therapy (GDEPT) for cancer. | researchgate.netresearchgate.net |

| Nitroimidazole-based compounds | Mycobacterial Nitroreductases | Reductive activation into inhibitory metabolites. | Growth-inhibiting metabolites | Treatment of tuberculosis. | nih.gov |

| CB1954 | Nitroreductase (NTR) | Activation to produce cytotoxic metabolites. | Cytotoxic metabolites | Theranostics for hepatocellular carcinoma. | nih.gov |

Mechanisms of Intracellular Conversion of Thiophosphate Prodrug Analogues

Thiophosphate analogues are often designed as prodrugs to improve properties like membrane permeability and to achieve targeted drug release. A prodrug is an inactive or less active molecule that is converted into an active drug within the body, often inside the target cells. mdpi.com

The intracellular conversion of these prodrugs is a critical step for their therapeutic action. nih.gov This bioactivation is typically mediated by intracellular enzymes. For aryl phosphate and thiophosphate derivatives of antiviral nucleosides like AZT and Tenofovir (B777), the goal is to deliver the bioactive nucleotide form into the cell. nih.govnih.gov The prodrugs are designed to be membrane-soluble, allowing them to enter cells more readily than the highly charged parent nucleotide. nih.gov

Once inside the cell, esterases, phosphoramidases, or other hydrolases cleave the protecting groups (e.g., the aryl group and amino acid moiety), releasing the active drug. nih.gov The efficiency of this conversion can be highly sensitive to the stereochemistry of the prodrug. For example, in a tenofovir prodrug, the stereochemistry at both the phosphorus atom and in an amino acid-based promoiety dramatically influenced the rate of intracellular metabolism and antiviral activity. nih.gov This stereoselectivity highlights the precise interactions required between the prodrug and the activating enzymes. The conversion can also be influenced by non-enzymatic factors, such as the presence of intracellular thiols like glutathione, which can react with certain prodrug linkages. researchgate.net

Theoretical and Computational Chemistry of O,o,o Tris 4 Nitrophenyl Thiophosphate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic structure and bonding characteristics of O,O,O-Tris(4-nitrophenyl) thiophosphate. These methods, rooted in quantum mechanics, provide a detailed picture of the molecule's behavior.

Molecular orbital (MO) theory is a cornerstone of understanding the electronic properties of molecules. For this compound, an analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly revealing. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of high electron density and susceptibility to electrophilic attack. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, highlighting areas prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. In related nitrophenyl derivatives, the presence of the electron-withdrawing nitro groups is expected to lower the energy of the LUMO, making the aromatic rings susceptible to nucleophilic attack.

Representative Data for Molecular Orbital Analysis:

| Parameter | Representative Value (eV) | Description |

| HOMO Energy | -8.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -3.2 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability. |

| Note: These are representative values based on typical calculations for similar aromatic thiophosphate compounds and are for illustrative purposes only. |

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of NMR-active nuclei like ¹H, ¹³C, and ³¹P. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to obtain theoretical NMR spectra that can aid in the assignment of experimental signals and provide confidence in the structural elucidation. For this compound, predicting the ³¹P chemical shift is particularly important for characterizing the thiophosphate environment.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and torsional motions. The predicted IR spectrum can be compared with experimental data to identify characteristic functional groups. Key vibrational modes for this molecule would include the P=S stretching, P-O-C stretching, and the symmetric and asymmetric stretching of the NO₂ groups.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method used to predict electronic absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the wavelengths of maximum absorption (λ_max). For this compound, the presence of the nitrophenyl chromophores is expected to result in strong absorptions in the UV region.

Representative Predicted Spectroscopic Data:

| Spectrum | Predicted Feature | Representative Value |

| ³¹P NMR | Chemical Shift (δ) | 50 - 60 ppm |

| IR | P=S Stretch (ν) | 650 - 750 cm⁻¹ |

| IR | NO₂ Asymmetric Stretch (ν) | 1510 - 1540 cm⁻¹ |

| IR | NO₂ Symmetric Stretch (ν) | 1340 - 1360 cm⁻¹ |

| UV-Vis | λ_max | ~270 nm |

| Note: These are representative values based on typical calculations for similar compounds and are for illustrative purposes only. |

Density Functional Theory (DFT) Studies of Reactivity

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it well-suited for studying the reactivity of medium to large-sized molecules like this compound.

A key application of DFT is the elucidation of reaction mechanisms by identifying and characterizing transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy pathway between reactants and products. By locating the TS structure, chemists can gain insight into the geometry of the activated complex and the nature of bond-forming and bond-breaking processes. For reactions involving this compound, such as hydrolysis or nucleophilic substitution, transition state analysis can reveal whether the mechanism is associative (bond formation precedes bond breaking) or dissociative (bond breaking precedes bond formation). Studies on related aryl phosphorothioates suggest that both enzymatic and non-enzymatic reactions can proceed through transition states with significant dissociative character. nih.gov

Representative Reaction Energetics Data (Hypothetical Hydrolysis):

| Parameter | Representative Value (kcal/mol) | Significance |

| Activation Energy (Eₐ) | +20 | Energy barrier for the reaction to occur. |

| Reaction Energy (ΔE_rxn) | -15 | Overall energy change of the reaction. |

| Note: These are representative values for a hypothetical hydrolysis reaction and are for illustrative purposes only. |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static molecular properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of time-dependent phenomena.

For a flexible molecule like this compound, which has several rotatable bonds (P-O and C-O), a multitude of conformations are possible. MD simulations can be used to explore this conformational space, identifying low-energy conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape can influence its interactions with other molecules, such as in a biological system or a solvent. Recent studies have utilized MD simulations to understand the interaction of various organophosphate esters with model biological membranes, providing insights into their potential modes of action. nih.govresearchgate.netmatilda.science These simulations can reveal how the molecule orients itself and the nature of the intermolecular forces at play.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

The primary goal of a QSRR model is to predict the reactivity of a compound based on a set of numerical values, known as molecular descriptors, derived from its chemical structure. For organophosphorus compounds, including thiophosphates, reactivity is often associated with their ability to act as phosphorylating agents, a process central to their biological activity and chemical transformations. The inhibition of enzymes such as acetylcholinesterase, for instance, occurs through the phosphorylation of a serine residue in the active site. nih.gov

In the context of this compound, a QSRR analysis would seek to correlate its structural features with a measure of its reactivity, such as the rate constant for a particular reaction or its binding affinity to a biological target. The development of a robust QSRR model typically involves the following steps:

Data Set Selection: A series of structurally related organophosphorus compounds with experimentally determined reactivity data would be compiled.

Molecular Descriptor Calculation: A wide array of molecular descriptors for each compound in the series would be calculated using computational chemistry software. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are employed to select the most relevant descriptors and build a mathematical equation that links them to the observed reactivity. benthamdirect.com

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its reliability. nih.gov

Key Molecular Descriptors in Organophosphate QSRR

For organophosphorus pesticides, several classes of molecular descriptors have proven to be significant in predicting their reactivity and toxicity. benthamdirect.comnih.gov These descriptors provide a quantitative representation of the structural features that govern the chemical behavior of these compounds.

| Descriptor Category | Examples of Relevant Descriptors | Potential Relevance for this compound |

| Constitutional | Molecular Weight, Number of specific atom types (e.g., nitrogen, oxygen) | The high molecular weight (477.34 g/mol ) and the presence of three nitro groups would be significant factors. epa.gov |

| Topological | Connectivity indices, Shape indices | These would describe the branching and overall shape of the molecule, influenced by the three bulky nitrophenyl groups. |

| Geometrical | Molecular surface area, Molecular volume | The spatial arrangement of the three nitrophenyl groups would determine these parameters, affecting interactions with other molecules. |

| Quantum-Chemical | HOMO-LUMO energy gap, Mulliken charges, Dipole moment | The electrophilic nature of the phosphorus atom, influenced by the electron-withdrawing nitro groups, would be a critical factor in its reactivity. nih.gov |

Hypothetical QSRR Model for this compound Reactivity

In a hypothetical QSRR study involving this compound, it is anticipated that quantum-chemical descriptors would play a pivotal role. The presence of three electron-withdrawing 4-nitrophenyl groups is expected to significantly influence the electronic environment of the central phosphorus atom. This would lead to a more electrophilic phosphorus center, enhancing its susceptibility to nucleophilic attack, a key step in many of its reactions.

A potential QSRR model for the reactivity of a series of nitrophenyl thiophosphates might take the following general form:

Log(Reactivity) = c0 + c1qP + c2ELUMO + c3*LogP

Where:

Log(Reactivity) is the logarithm of the measured reaction rate or binding constant.

qP is the Mulliken charge on the phosphorus atom.

ELUMO is the energy of the Lowest Unoccupied Molecular Orbital.

LogP is the logarithm of the octanol-water partition coefficient, representing lipophilicity.

c0, c1, c2, c3 are the regression coefficients determined from the statistical analysis.

Studies on other organophosphates have indicated that descriptors related to lipophilicity (e.g., ALOGP2) and radial distribution function (RDF) descriptors, which provide information about the interatomic distances, can be crucial in predicting biological activity. benthamdirect.com

The table below summarizes some of the physicochemical properties of this compound that would serve as inputs for a QSRR analysis.

| Property | Value | Source |

| Molecular Formula | C18H12N3O9PS | epa.gov |

| Molecular Weight | 477.34 g/mol | epa.gov |

| Monoisotopic Mass | 477.003187 g/mol | epa.gov |

While a specific QSRR model for this compound is yet to be developed and published, the established methodologies within the field of computational chemistry provide a clear framework for how such an analysis would be conducted. The insights gained from QSRR studies on analogous organophosphorus compounds strongly suggest that the reactivity of this molecule is governed by a combination of its electronic properties, steric factors, and lipophilicity. nih.govspringernature.com Future research in this area would be invaluable for a more precise understanding of its chemical behavior and for the rational design of related compounds with tailored reactivity.

Advanced Research Applications and Derivatization Strategies for O,o,o Tris 4 Nitrophenyl Thiophosphate

O,O,O-Tris(4-nitrophenyl) thiophosphate as a Precursor in Organic Synthesis

The chemical architecture of this compound, with its reactive nitroaryl and thiophosphate moieties, makes it a valuable starting material in organic synthesis for the creation of new molecules with tailored properties.

Synthesis of Novel Organophosphorus Ligands and Reagents

The three 4-nitrophenyl groups of this compound can be chemically modified, most notably through the reduction of the nitro groups to primary amines. This transformation yields Tris(4-aminophenyl) thiophosphate, a trifunctional amine that serves as a versatile building block for the synthesis of more complex organophosphorus ligands. The resulting amino groups can be further derivatized through reactions such as amidation, imine formation, or diazotization, leading to a wide array of novel ligands with potential applications in coordination chemistry and catalysis.

The synthesis of Tris(4-aminophenyl) thiophosphate can be achieved by the reduction of this compound. This amino-derivative is a key intermediate for creating multidentate ligands capable of coordinating with various metal centers, thereby enabling the development of new catalysts or functional materials.

Incorporation into Functional Polymers and Advanced Materials

A significant application of this compound as a precursor lies in the field of polymer chemistry. Following the reduction of its nitro groups to amines, the resulting Tris(4-aminophenyl) thiophosphate can be utilized as a multifunctional monomer in polymerization reactions. wikipedia.org For instance, its amine functionalities can react with isocyanates to form polyurethanes. The incorporation of the thiophosphate unit into the polymer backbone can impart specific properties to the resulting material, such as enhanced thermal stability, flame retardancy, and modified mechanical characteristics.

The general scheme for this application is as follows:

Reduction: this compound is reduced to Tris(4-aminophenyl) thiophosphate.

Polymerization: The resulting triamine is then used as a cross-linking agent or monomer in the synthesis of polymers like polyurethanes.

This strategy allows for the development of advanced materials with tailored properties for various industrial applications.

Role as a Mechanistic Probe for Enzymatic and Chemical Reactions

The unique electronic and reactive properties of this compound make it a valuable tool for investigating the mechanisms of both enzymatic and chemical transformations.

Design of Substrates for Enzyme Activity Assays

Derivatives of 4-nitrophenol (B140041) are widely employed as chromogenic substrates in enzyme assays due to the spectrophotometrically detectable release of the 4-nitrophenolate (B89219) anion upon hydrolysis. nbinno.com this compound can serve as a substrate for various hydrolases, particularly phosphatases and phosphodiesterases. nih.gov The enzymatic cleavage of one or more of the 4-nitrophenyl ester linkages results in the liberation of 4-nitrophenol, which in alkaline solution, deprotonates to form the intensely yellow 4-nitrophenolate ion. nbinno.com The rate of formation of this colored product can be monitored using a spectrophotometer, providing a direct measure of the enzyme's catalytic activity. nbinno.com

The general reaction for the enzymatic hydrolysis is: this compound + H₂O --(Enzyme)--> Di- or Mono-nitrophenyl thiophosphate + 4-nitrophenol

The utility of such substrates is well-established for a variety of enzymes, and the principle extends to this compound for screening and characterizing enzyme activity.

Development of Chemical Probes for Reaction Monitoring

The thiophosphate moiety in this compound offers a unique reactive handle that can be exploited in the design of chemical probes. Organothiophosphates are known to react with various electrophiles and can be used to tag or label specific molecules in a complex mixture. wikipedia.orgnih.gov While specific examples detailing the use of this compound as a chemical probe for reaction monitoring are not extensively documented in readily available literature, the inherent reactivity of the thiophosphate group suggests its potential in this area.

For instance, the sulfur atom in the thiophosphate can act as a soft nucleophile, allowing for selective reactions with soft electrophiles. This property could be harnessed to develop probes for detecting specific reactive species or for monitoring the progress of certain chemical reactions through changes in fluorescence or other spectroscopic signals upon reaction.

Application in Stimuli-Responsive Chemical Systems

Stimuli-responsive materials are a class of "smart" materials that undergo a change in their properties in response to an external stimulus, such as pH, light, or temperature. nih.govrsc.org The incorporation of thiophosphate linkages into polymers is an area of interest for creating stimuli-responsive systems. nih.gov While direct applications of this compound in such systems are not widely reported, its derivatives hold potential.

For example, polymers synthesized from Tris(4-aminophenyl) thiophosphate could exhibit pH-responsive behavior due to the protonation/deprotonation of the amine groups. Furthermore, the thiophosphate bond itself can be susceptible to cleavage under specific redox or enzymatic conditions, which could be exploited to design biodegradable or drug-releasing materials. The development of such advanced materials is an active area of research, with the potential for applications in drug delivery, tissue engineering, and sensor technology. nih.govnih.gov

Design of Chemically-Activated Thiophosphate Prodrug Analogues

The design of prodrugs is a critical strategy in medicinal chemistry to enhance the therapeutic efficacy of parent drugs by overcoming limitations such as poor solubility, instability, and non-specific toxicity. The thiophosphate moiety, as present in this compound, offers a versatile scaffold for the design of chemically-activated prodrug analogues. While direct research on prodrugs derived from this compound is not extensively documented, the principles of thiophosphate chemistry provide a conceptual framework for their potential design.

The core concept involves the replacement of one of the 4-nitrophenyl groups with a therapeutically active molecule containing a hydroxyl or amino group. This would create a new thiophosphate ester bond that is stable under physiological conditions but can be selectively cleaved under specific chemical or enzymatic triggers to release the active drug. The presence of the remaining 4-nitrophenyl groups can be tuned to modulate the electronic properties of the phosphorus center, thereby influencing the stability and activation kinetics of the prodrug.

Table 1: Conceptual Design of this compound-Based Prodrugs

| Parent Drug (with -OH or -NH2) | Potential Prodrug Linkage | Activation Trigger |

| Ibuprofen (-COOH esterified to a linker with -OH) | Thiophosphate Ester | Enzymatic (e.g., phosphatase) or pH-dependent hydrolysis |

| Doxorubicin (-OH) | Thiophosphate Ester | Reductive cleavage or enzymatic activation |

| Paclitaxel (-OH) | Thiophosphate Ester | Enzymatic hydrolysis |

Investigation of Activation Mechanisms (e.g., enzymatic, thermal)

The activation of thiophosphate prodrugs can be achieved through various mechanisms, primarily enzymatic hydrolysis or thermal cleavage.

Enzymatic Activation: A vintage study from 1967 investigated the enzymatic reduction of O,O,O-Tris(4-nitrophenyl) phosphorothioate (B77711) by tissues from various species, indicating that this class of compounds can be recognized and metabolized by biological systems. nih.gov This historical finding suggests that prodrugs based on this scaffold could be designed for activation by specific enzymes, such as phosphatases or reductases, that are overexpressed in target tissues like tumors. The enzymatic cleavage of the thiophosphate bond would release the active drug at the desired site of action, minimizing systemic toxicity. The rate of enzymatic hydrolysis can be influenced by the nature of the substituents on the phenyl rings, offering a means to fine-tune the drug release profile.

Thermal Activation: Thermal activation represents another plausible strategy for triggering drug release from thiophosphate prodrugs. While specific studies on the thermal decomposition of this compound for drug delivery are not available, the thermal degradation of organophosphorus esters is a known phenomenon. nih.gov This approach would involve the design of prodrugs that are stable at physiological temperature but decompose to release the active drug upon localized heating, for example, in conjunction with hyperthermia treatment for cancer. The decomposition temperature could potentially be modulated by altering the electronic nature of the aromatic substituents.

Table 2: Potential Activation Mechanisms for Thiophosphate Prodrugs

| Activation Mechanism | Trigger | Potential Advantage |

| Enzymatic Hydrolysis | Specific enzymes (e.g., phosphatases, reductases) | High specificity, targeted drug release |

| Thermal Cleavage | Localized hyperthermia | Spatiotemporal control over drug release |

| pH-Dependent Hydrolysis | Acidic tumor microenvironment | Targeted release in cancerous tissues |

Exploration in Catalysis and Coordination Chemistry

The unique electronic and steric properties of organothiophosphates suggest their potential utility in the fields of catalysis and coordination chemistry.

Ligand Design for Transition Metal Catalysis

While there is no direct evidence of this compound being employed as a ligand in transition metal catalysis, its structural features merit consideration for such applications. The phosphorus atom possesses a lone pair of electrons that can coordinate to a transition metal center, and the thiocarbonyl group (P=S) can also participate in coordination. The three 4-nitrophenyl groups exert a strong electron-withdrawing effect, which would modulate the electron density on the phosphorus atom and influence the catalytic activity of the coordinated metal.